Propanedioic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-ethyl ester

Solid-phase synthesis Automated dispensing Physicochemical properties

Propanedioic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-ethyl ester (CAS 137401-45-7), systematically named 2-{[(tert-butoxy)carbonyl]amino}-3-ethoxy-3-oxopropanoic acid, is a racemic N-Boc-protected aminomalonic acid monoethyl ester. This compound belongs to the class of orthogonally protected malonate half-esters, featuring an acid-labile tert-butoxycarbonyl (Boc) group on the α-amino position and a single free carboxylic acid moiety adjacent to an ethyl ester.

Molecular Formula C10H16NO6-
Molecular Weight 246.24 g/mol
Cat. No. B12361372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanedioic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-ethyl ester
Molecular FormulaC10H16NO6-
Molecular Weight246.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(=O)[O-])NC(=O)OC(C)(C)C
InChIInChI=1S/C10H17NO6/c1-5-16-8(14)6(7(12)13)11-9(15)17-10(2,3)4/h6H,5H2,1-4H3,(H,11,15)(H,12,13)/p-1
InChIKeyJLNKUZUBBRTYOA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propanedioic Acid, 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-, 1-Ethyl Ester: A Specialized Orthogonally Protected Aminomalonate Half-Ester Building Block


Propanedioic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-ethyl ester (CAS 137401-45-7), systematically named 2-{[(tert-butoxy)carbonyl]amino}-3-ethoxy-3-oxopropanoic acid, is a racemic N-Boc-protected aminomalonic acid monoethyl ester [1]. This compound belongs to the class of orthogonally protected malonate half-esters, featuring an acid-labile tert-butoxycarbonyl (Boc) group on the α-amino position and a single free carboxylic acid moiety adjacent to an ethyl ester [2]. It is primarily employed as a chiral glycine equivalent and a versatile intermediate in the synthesis of α-amino acids, β-amino acids, and peptide mimetics .

Why Propanedioic Acid, 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-, 1-Ethyl Ester Cannot Be Replaced by Common Aminomalonate Diesters or Unprotected Analogs


The value of this compound lies in its orthogonal orthogonality, which is absent in its closest structural analogs . The diethyl ester comparator (Diethyl (Boc-amino)malonate, CAS 102831-44-7) possesses two identical ester groups, making selective mono-deprotection impractical and requiring enzymatic or stoichiometric desymmetrization to access chiral half-esters [1]. Conversely, unprotected aminomalonic acid monoethyl ester (CAS 91469-69-1) lacks the Boc group, precluding its use in standard solid-phase peptide synthesis (SPPS) where acid-labile Nα protection is mandatory [2]. The monoethyl ester of the target compound provides a single free carboxylic acid for direct coupling while retaining a protected amino group, enabling chemoselective transformations that cannot be achieved with the symmetric diester or free amine forms .

Quantitative Differentiation Evidence for Propanedioic Acid, 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-, 1-Ethyl Ester Versus Aminomalonate Diesters


Solid Physical State Enables Accurate Gravimetric Dispensing Versus Liquid Diethyl Ester

The target compound is a white solid with a melting point of 98–99 °C, whereas the closest structural analog, Diethyl (Boc-amino)malonate, is an oil/liquid . Solid form facilitates precise gravimetric handling and storage stability at 2–8 °C .

Solid-phase synthesis Automated dispensing Physicochemical properties

Pre-Formed Monoethyl Half-Ester Eliminates Enzymatic Desymmetrization Step Required for Chiral α-Quaternary Amino Acid Synthesis

The synthesis of chiral α-quaternary amino acid derivatives via Curtius rearrangement requires malonate half-esters [1]. Using the target monoethyl ester directly eliminates the need for porcine liver esterase (PLE)-mediated desymmetrization of prochiral diethyl malonates, a step that yields half-esters with variable enantioselectivity (43% to >98% ee) [1].

Enzymatic desymmetrization Chiral pool synthesis α-Quaternary amino acids

Orthogonal Boc/Ethyl Ester Protection Enables Chemoselective Transformations Unavailable to Symmetric Diesters

The Boc group is cleaved under acidic conditions (TFA, 25 °C, 1–2 h), while the ethyl ester is stable to acid but hydrolyzed under alkaline conditions (NaOH/EtOH, 25 °C, 2–4 h) [1]. The symmetric diethyl ester (CAS 102831-44-7) offers only two identical ester groups, preventing orthogonal manipulation .

Orthogonal protecting groups Chemoselective deprotection Solid-phase peptide synthesis

Aminomalonic Acid Monoester Scaffold Enables Modular Asymmetric Decarboxylative Protonation for α-Amino Acid Synthesis

The 2023 Nature Chemistry report demonstrates that aminomalonic acid derivatives undergo enantioselective decarboxylative protonation catalyzed by chiral spirocyclic phosphoric acids to produce diverse α-amino acids with excellent enantioselectivity [1]. The monoethyl ester form of the target compound provides the requisite free carboxylic acid for decarboxylation while retaining the protected amino group.

Asymmetric catalysis Decarboxylative protonation Chiral α-amino acids

High-Impact Application Scenarios for Propanedioic Acid, 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-, 1-Ethyl Ester in Drug Discovery and Chemical Biology


Direct Incorporation into Chiral α-Amino Acid Libraries via Asymmetric Decarboxylative Protonation

The target compound serves as a direct substrate for chiral spirocyclic phosphoric acid-catalyzed decarboxylative protonation, enabling rapid access to structurally diverse enantioenriched α-amino acids with up to >99% ee [1]. Its pre-installed Boc protection ensures compatibility with subsequent SPPS without additional N-protection steps.

Streamlined Synthesis of α-Quaternary Amino Acid Derivatives Without Enzymatic Desymmetrization

By eliminating the PLE-mediated hydrolysis step, the pre-formed monoethyl ester accelerates the synthesis of α-quaternary amino acid derivatives via direct Curtius rearrangement [2]. This is particularly valuable in medicinal chemistry programs requiring rapid SAR exploration of α,α-disubstituted amino acid building blocks.

Orthogonal Peptide Intermediate for Complex Natural Product and Peptidomimetic Synthesis

The three orthogonal functional groups (Boc-amine, ethyl ester, free acid) enable sequential chemoselective transformations for constructing complex peptide backbones and peptidomimetics [3]. This compound is especially suited for bleomycin fragment synthesis, where malonic acid monoesters are key intermediates [4].

Automated Solid-Phase Peptide Synthesis with Enhanced Weighing Accuracy

The solid physical form (mp 98–99 °C) of this compound facilitates reliable automated dispensing in solid-phase synthesizers, reducing weighing errors associated with liquid diethyl malonates . This advantage is critical for high-throughput peptide library production where consistent stoichiometry ensures synthetic fidelity.

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